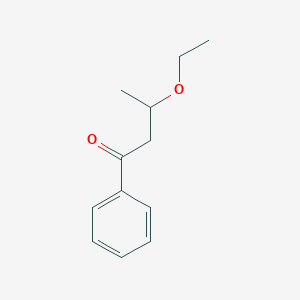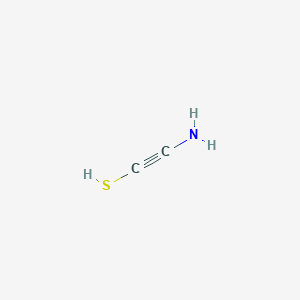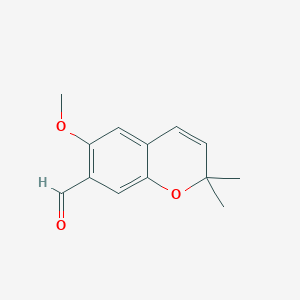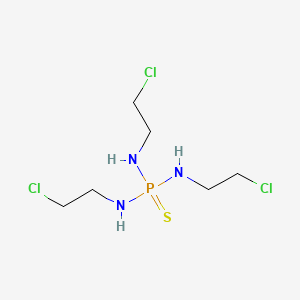
Phosphorothioic triamide, N,N',N''-tris(2-chloroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic triamide, N,N’,N’'-tris(2-chloroethyl)- is a chemical compound with the molecular formula C6H15Cl3N3PS It is known for its unique structure, which includes three 2-chloroethyl groups attached to a phosphorothioic triamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic triamide, N,N’,N’'-tris(2-chloroethyl)- typically involves the reaction of phosphorothioic triamide with 2-chloroethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is then purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorothioic triamide, N,N’,N’'-tris(2-chloroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphorothioic triamide derivatives with different substituents.
Substitution: The 2-chloroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
The major products formed from these reactions include various phosphorothioic triamide derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Phosphorothioic triamide, N,N’,N’'-tris(2-chloroethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce phosphorothioic groups into molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of phosphorothioic triamide, N,N’,N’'-tris(2-chloroethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphorothioic triamide, N,N’,N’'-tris(3,4-dimethylphenyl)-
- Phosphorothioic triamide, N,N’,N’'-tris(4-methylphenyl)-
- Phosphorothioic triamide, N,N’,N’'-tris(2-pyridinyl)-
Uniqueness
Phosphorothioic triamide, N,N’,N’'-tris(2-chloroethyl)- is unique due to the presence of 2-chloroethyl groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific functional properties.
Propiedades
Número CAS |
93598-04-0 |
|---|---|
Fórmula molecular |
C6H15Cl3N3PS |
Peso molecular |
298.6 g/mol |
Nombre IUPAC |
N-bis(2-chloroethylamino)phosphinothioyl-2-chloroethanamine |
InChI |
InChI=1S/C6H15Cl3N3PS/c7-1-4-10-13(14,11-5-2-8)12-6-3-9/h1-6H2,(H3,10,11,12,14) |
Clave InChI |
QRFBMOBULZDGNR-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)NP(=S)(NCCCl)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


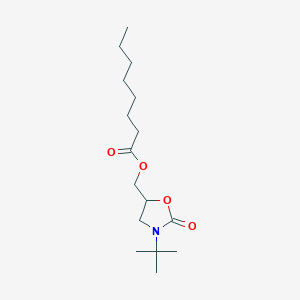
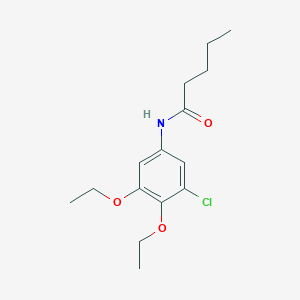
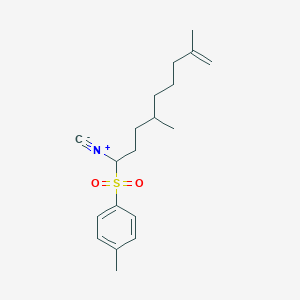

![2-[3-(2-Chlorophenyl)propyl]pyridine](/img/structure/B14368061.png)
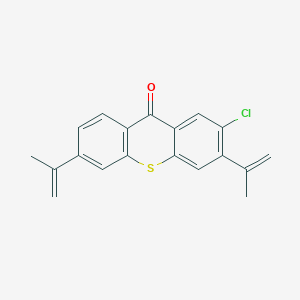
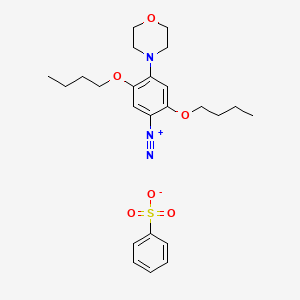
![4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one](/img/structure/B14368090.png)
